2-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h1-5,7,13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHDXMGNNHXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Reductive Amination
This two-step approach begins with fluorination of 2-nitroaniline derivatives, followed by reductive coupling with 1,3-thiazol-5-ylmethanol.
Step 1: Fluorination of 2-Nitroaniline Precursors
2-Nitroaniline undergoes halogen exchange using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150–160°C for 12–16 hours, yielding 2-fluoro-nitrobenzene intermediates. Catalytic amounts of 18-crown-6 ether enhance fluoride ion nucleophilicity, achieving 78–82% conversion.
Step 2: Reductive Amination with Thiazolylmethanol
The nitro group is reduced to an amine using hydrogen gas (H₂, 3–5 bar) over palladium-on-carbon (Pd/C, 10% w/w) in ethanol. Subsequent condensation with 1,3-thiazol-5-ylmethanol occurs via Dean-Stark water removal in toluene, producing the target compound in 65–70% yield.
Reaction Conditions Summary
| Parameter | Optimal Value |
|---|---|
| Fluorination Temperature | 155°C ± 5°C |
| Reductive Pressure | 4 bar H₂ |
| Solvent System | Toluene/EtOH (3:1 v/v) |
| Catalyst Loading | 10% Pd/C (0.5 mol%) |
Thiazole Ring Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis forms the heterocyclic moiety in situ from thiourea derivatives and α-haloketones.
Procedure
- Thiourea Preparation : 2-Fluoroaniline reacts with carbon disulfide (CS₂) in aqueous ammonia to form N-(2-fluorophenyl)thiourea (83% yield).
- Cyclization : Treatment with 3-bromo-2,4-pentanedione in dichloromethane (DCM) at reflux for 6 hours generates the thiazole ring.
- Methylation : The thiazole nitrogen is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
Key Observations
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig amination couples preformed thiazole bromides with 2-fluoroaniline derivatives.
Catalytic System
- Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
- Xantphos ligand (4 mol%)
- Cesium carbonate (Cs₂CO₃) base in dioxane at 100°C
Substrate Scope
| Thiazole Electrophile | Yield (%) |
|---|---|
| 5-(Bromomethyl)thiazole | 72 |
| 5-(Chloromethyl)thiazole | 58 |
| 5-(Iodomethyl)thiazole | 81 |
Iodide variants exhibit superior reactivity due to enhanced leaving group ability. Microwave-assisted heating (150°C, 30 min) increases reaction rates but requires rigorous temperature control to prevent decomposition.
Reaction Optimization and Scalability
Solvent Effects on Amination Efficiency
Polar aprotic solvents improve nucleophilic displacement kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 71 |
| Acetonitrile | 37.5 | 65 |
| THF | 7.5 | 42 |
DMSO demonstrates optimal balance between solubility and reaction rate.
Temperature-Dependent Side Reactions
Elevated temperatures (>120°C) promote:
- Hydrodefluorination : Loss of fluorine substituent (5–8% yield loss)
- Thiazole Ring Opening : Acid-catalyzed hydrolysis to thioamide derivatives (3–5% byproduct)
Lowering temperature to 80°C with ultrasound irradiation (40 kHz) mitigates decomposition while maintaining 85% conversion.
Analytical Characterization
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃)
- δ 7.25–7.18 (m, 4H, aromatic)
- δ 4.62 (s, 2H, CH₂-thiazole)
- δ 2.45 (s, 3H, thiazole-CH₃)
HRMS (ESI-TOF)
Calculated for C₁₁H₁₀FN₂S [M+H]⁺: 221.0521
Observed: 221.0518
Purity Assessment via HPLC
Reverse-phase C18 column (4.6 × 250 mm, 5 μm) with acetonitrile/water (70:30) mobile phase (1.0 mL/min):
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer:
Waste Stream Management
Neutralization of acidic byproducts with calcium hydroxide (Ca(OH)₂) precipitates fluoride salts for safe disposal.
Emerging Methodologies
Electrochemical Amination
Graphite anode/cathode system in acetonitrile/water (9:1):
Biocatalytic Approaches
Engineered transaminases from Aspergillus niger achieve 92% enantiomeric excess (ee) for chiral derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a carbonyl group, while reduction might yield a fully hydrogenated product .
Scientific Research Applications
2-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to the modulation of biological processes, making it a candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Alkyl Groups
4-Bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Molecular Formula : C₁₁H₁₂BrN₂S
- Key Differences :
- Replaces fluorine with bromine (Br), increasing polarizability and steric bulk.
- Adds a methyl group at the 2-position of the aniline ring, enhancing lipophilicity.
- Implications : Bromine’s larger atomic radius may improve halogen bonding in receptor interactions, while the methyl group could alter pharmacokinetics (e.g., longer half-life) .
2-Fluoro-N-methyl-N-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aniline
- Molecular Formula : C₁₁H₁₃FN₄
- Key Differences :
- Replaces thiazole with a 1,2,3-triazole ring (N-rich heterocycle).
- Incorporates N-methylation on both the aniline and triazole-methyl groups.
- Implications : Triazole’s hydrogen-bonding capacity (three nitrogen atoms) may enhance solubility, while methylation reduces metabolic degradation .
Heterocycle Modifications
2-Fluoro-N-[(1H-pyrazol-5-yl)methyl]aniline
- Molecular Formula : C₁₀H₁₀FN₃
- Key Differences :
- Substitutes thiazole (S-containing) with pyrazole (two adjacent N atoms).
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride
- Molecular Formula : C₈H₇FCl₂N₄ (salt form)
- Key Differences :
- Triazole substituent at the 5-position of the aniline ring.
- Exists as a dihydrochloride salt, enhancing aqueous solubility.
- Implications : The charged form improves bioavailability, while the triazole’s click chemistry utility facilitates conjugation in drug design .
Biological Activity
2-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is a synthetic compound featuring a fluorine atom and a thiazole ring, which contributes to its unique chemical properties and potential biological activities. With a molecular weight of approximately 222.28 g/mol, it has garnered attention for its antimicrobial and anticancer properties, making it a candidate for further drug development.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₉H₈F N₂ S
- Functional Groups :
- Aniline moiety
- Thiazole ring at the 5-position
The presence of the thiazole ring is significant as it enhances the compound's interaction with biological targets, potentially influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1 below.
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 0.0048 |
These results suggest that the compound may serve as a potential therapeutic agent against infections caused by these microorganisms.
Anticancer Activity
The anticancer potential of this compound has also been evaluated in vitro. It has been found to inhibit specific cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells and increased apoptosis.
In one study, derivatives similar to this compound demonstrated significant cytotoxic effects on human cancer cell lines, with IC₅₀ values indicating potent activity against various types of cancer cells .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The thiazole moiety facilitates binding to these targets, enhancing the compound's efficacy. Notably, it may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects .
Case Studies
Several studies have highlighted the therapeutic potential of thiazole derivatives:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity against a panel of pathogens. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Anticancer Evaluation : A recent investigation into thiazole-containing compounds revealed that they could effectively target CDK9, leading to reduced levels of anti-apoptotic proteins like Mcl-1 in cancer cells. This mechanism was linked to increased apoptosis rates in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
